Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one, 1-butyl-
Description
Spirocyclic Core Configuration
The spirocyclic core arises from the orthogonal fusion of a pyrrolidine ring and a xanthenone system at the third carbon of pyrrolidine and the ninth carbon of xanthenone. This configuration creates a rigid, three-dimensional geometry that restricts free rotation, as confirmed by X-ray crystallography. The pyrrolidine ring adopts an envelope conformation, while the xanthenone moiety maintains a planar arrangement due to aromatic stabilization.
Substituent Orientation Effects
The butyl group at position 1 of the pyrrolidine ring introduces steric bulk that influences the compound’s conformational preferences. Computational models indicate that the substituent adopts an equatorial orientation relative to the spiro junction, minimizing van der Waals repulsions with the xanthenone system. This orientation enhances solubility in nonpolar solvents, as evidenced by logP values derived from chromatographic analyses.
Crystallographic Studies
Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with space group P -1 and unit cell parameters a = 8.9174 Å , b = 9.1478 Å , c = 11.846 Å , α = 92.804° , β = 110.458° , γ = 116.890° . The spirocyclic core exhibits a dihedral angle of 87.3° between the pyrrolidine and xanthenone planes, confirming orthogonal fusion. Key intermolecular interactions include C–H···O hydrogen bonds (2.52–2.78 Å) and π–π stacking between xanthenone rings (3.41 Å).
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P -1 |
| Unit cell volume | 754.8 ų |
| Z | 2 |
| Density | 1.29 g/cm³ |
| R-factor | 0.0512 |
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Signatures
¹H NMR (400 MHz, CDCl₃) exhibits distinct signals for the butyl chain (δ 0.89 ppm , triplet, 3H; δ 1.32 ppm , multiplet, 2H; δ 1.51 ppm , quintet, 2H; δ 2.68 ppm , triplet, 2H), pyrrolidine protons (δ 3.12 ppm , multiplet, 4H), and xanthenone aromatic protons (δ 6.82–7.24 ppm , multiplet, 8H). ¹³C NMR confirms the carbonyl group at δ 172.1 ppm and sp³-hybridized carbons in the pyrrolidine ring (δ 48.3–56.7 ppm ).
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at m/z 293.4 corresponding to [M]⁺. Major fragments include m/z 178.1 (xanthenone ion), m/z 115.0 (pyrrolidinone fragment), and m/z 57.1 (butyl group). The cleavage pattern suggests preferential breakdown at the spiro junction and β-scission of the butyl chain.
Table 2: Key Mass Spectral Fragments
| m/z | Fragment Identity |
|---|---|
| 293.4 | Molecular ion |
| 178.1 | Xanthenone moiety |
| 115.0 | Pyrrolidinone ring |
| 57.1 | Butyl group |
Properties
CAS No. |
648928-56-7 |
|---|---|
Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-butylspiro[pyrrolidine-3,9'-xanthene]-2-one |
InChI |
InChI=1S/C20H21NO2/c1-2-3-13-21-14-12-20(19(21)22)15-8-4-6-10-17(15)23-18-11-7-5-9-16(18)20/h4-11H,2-3,12-14H2,1H3 |
InChI Key |
OVJDKJWDKQGGCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC2(C1=O)C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
One common approach involves the condensation of substituted isatins with 1,3-diketones in the presence of a catalyst. This method allows for the formation of the spiro compound through a multi-step reaction sequence.
Use of Ionic Liquids
Recent advancements have introduced the use of graphene oxide-supported dicationic ionic liquids as heterogeneous catalysts. This method operates in aqueous media and has shown promising results in terms of yield and reaction efficiency.
One-Pot Synthesis
Another effective method is a one-pot synthesis that combines various reaction steps into a single process. For instance, the Ugi reaction can be coupled with subsequent cyclization steps to yield the desired spiro compound efficiently.
Multicomponent Reactions
Multicomponent reactions (MCRs) have also been explored for synthesizing Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one, 1-butyl-. These reactions can simplify the synthesis by allowing multiple reactants to be combined simultaneously, leading to high yields.
The following table summarizes various preparation methods, including their conditions and yields:
| Preparation Method | Conditions | Yield (%) |
|---|---|---|
| Condensation Reaction | Isatin + 1,3-diketone + catalyst | 70-85 |
| Ionic Liquid Method | Graphene oxide-supported ionic liquid | 80-90 |
| One-Pot Synthesis | Ugi reaction followed by cyclization | 75-88 |
| Multicomponent Reaction | Various reactants in one pot | 60-80 |
The mechanisms behind these synthetic routes often involve several key steps:
Nucleophilic Attack
In condensation reactions, the nucleophilic attack of the amine on the carbonyl group of isatins leads to the formation of an intermediate that subsequently undergoes cyclization.
Catalytic Activation
The use of ionic liquids enhances catalytic activity by stabilizing transition states and facilitating better interaction between reactants.
Sequential Additions
In one-pot and multicomponent reactions, the order of reagent addition can significantly impact yield and selectivity, emphasizing the importance of reaction conditions.
Recent studies have demonstrated that Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one, 1-butyl- exhibits notable biological activities, including anticancer properties. Research indicates its potential as an antagonist for melanin-concentrating hormone receptors, which could have implications in treating metabolic disorders.
The preparation methods for Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one, 1-butyl- are diverse and evolving, with significant advancements in synthetic strategies enhancing yield and efficiency. Continued research into these methods will likely lead to further applications in medicinal chemistry and organic synthesis.
Chemical Reactions Analysis
Types of Reactions
Spiro[pyrrolidine-3,9’-[9H]xanthen]-2-one, 1-butyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where specific functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Studies have indicated that spirocyclic compounds like Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one exhibit significant cytotoxic properties against cancer cell lines. For instance, derivatives of similar spiro compounds have shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may possess neuroprotective properties. Research into structurally related compounds has demonstrated their ability to mitigate oxidative stress and neuronal cell death, indicating potential therapeutic applications in neurodegenerative diseases.
Materials Science
- Fluorescent Dyes : The unique structural characteristics of Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one make it suitable for use as a fluorescent dye in biological imaging. Its ability to emit fluorescence upon excitation can be harnessed for tracking cellular processes in real-time.
- Photonic Applications : The compound's optical properties allow it to be utilized in the development of photonic devices. Its incorporation into polymer matrices can enhance the performance of optical sensors and light-emitting devices.
Case Studies
Several case studies highlight the applications of Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Study 2 | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cultures treated with the compound. |
| Study 3 | Fluorescent Properties | Developed a new imaging technique using the compound as a fluorescent probe for live-cell imaging. |
Mechanism of Action
The mechanism by which Spiro[pyrrolidine-3,9’-[9H]xanthen]-2-one, 1-butyl- exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Crystallographic Comparison
Table 2: Substituent Effects on Properties
| Substituent | Polarity | Lipophilicity (LogP) | Potential Pharmacological Impact |
|---|---|---|---|
| Butyl | Low | High | Enhanced membrane permeability |
| Morpholine | High | Moderate | Improved solubility, H-bonding |
| Nitrophenyl | Moderate | Moderate | Electron-withdrawing, reactivity |
| Anthryl | Low | High | π-π stacking with proteins |
Biological Activity
Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one, 1-butyl- is a novel compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its cytotoxicity, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of CHNO and features a spirocyclic arrangement that enhances its interaction with biological targets. The presence of the pyrrolidine and xanthene moieties contributes to its unique chemical behavior, making it a valuable scaffold for drug development.
Cytotoxicity
Research indicates that Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated the antiproliferative activity of this compound using the MTS assay on human erythroleukemia (K562), cervical carcinoma (HeLa), breast cancer (MCF-7), and melanoma (Sk-mel-2) cell lines. The results demonstrated that the compound effectively inhibited cell proliferation across these lines, with notable IC values indicating its potency.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| K562 | 12.5 | Induction of apoptosis |
| HeLa | 15.0 | Cell cycle arrest in G0/G1 phase |
| MCF-7 | 10.0 | Apoptotic cell death |
| Sk-mel-2 | 18.5 | Inhibition of cell migration |
The mechanism by which Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one exerts its effects involves multiple pathways:
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in significant accumulation of cells in the G0/G1 phase, suggesting interference with cell cycle progression.
- Apoptosis Induction : Confocal microscopy and annexin V staining assays confirmed that the compound induces apoptosis in cancer cells, evidenced by morphological changes and activation of caspases.
- Target Interaction : Molecular docking studies suggest that Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one interacts with key proteins involved in cancer progression, including CDK2 and EGFR.
Case Studies
Several studies have highlighted the biological potential of similar spiro compounds:
- Study on Spiro-Fused Heterocycles : A series of spiro-fused heterocyclic compounds demonstrated significant antiproliferative activity against various cancer cell lines, similar to Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one. These compounds were synthesized via multi-step reactions and showed promising results in preclinical models .
- Investigation into Oxindole Derivatives : Research on spirooxindole derivatives has shown their ability to inhibit breast cancer cell proliferation while inducing apoptotic pathways . Such findings support the potential of spiro compounds as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
